Pyrazoxone
Overview
Description
Pyrazoxone is a heterocyclic compound characterized by a five-membered ring containing two adjacent nitrogen atoms. It belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This compound has garnered significant interest due to its potential therapeutic properties and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazoxone typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. This reaction can be catalyzed by acids or bases and often proceeds under mild conditions. One common method involves the reaction of hydrazine hydrate with ethyl acetoacetate in the presence of acetic acid, yielding this compound as the product .
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The process often involves optimizing reaction conditions to maximize yield and purity. Catalysts such as transition metals or photoredox catalysts can be employed to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
Pyrazoxone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form pyrazole derivatives with different substituents.
Reduction: Reduction reactions can convert this compound into hydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the this compound ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various pyrazole derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced .
Scientific Research Applications
Pyrazoxone and its derivatives have been extensively studied for their applications in various fields:
Chemistry: this compound serves as a versatile building block in organic synthesis, enabling the construction of complex molecules.
Biology: this compound derivatives have shown potential as antimicrobial, antifungal, and anticancer agents.
Medicine: this compound-based compounds are being investigated for their therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: This compound is used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of pyrazoxone involves its interaction with specific molecular targets and pathways. This compound can act as an enzyme inhibitor, binding to active sites and disrupting enzymatic activity. This inhibition can affect various biological processes, such as cell proliferation and metabolism . The exact molecular targets and pathways depend on the specific this compound derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
Pyrazole: A closely related compound with a similar five-membered ring structure containing two nitrogen atoms.
Pyrazoline: Another related compound with a partially saturated ring, differing in the degree of hydrogenation.
Pyrazolone: A derivative with a carbonyl group, often used in pharmaceuticals and dyes.
Uniqueness of Pyrazoxone
This compound stands out due to its unique combination of chemical stability and reactivity, making it a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations and form diverse derivatives enhances its applicability in multiple fields .
Properties
IUPAC Name |
diethyl (5-methyl-1H-pyrazol-3-yl) phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N2O4P/c1-4-12-15(11,13-5-2)14-8-6-7(3)9-10-8/h6H,4-5H2,1-3H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCTYRNLXFEDHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)OC1=NNC(=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N2O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30148348 | |
Record name | Pyrazoxone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30148348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108-34-9 | |
Record name | Diethyl 5-methyl-1H-pyrazol-3-yl phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108-34-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazoxone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108349 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazoxone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30148348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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